molecular formula C12H14N2O2S B12222523 Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate CAS No. 890092-79-2

Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate

Cat. No.: B12222523
CAS No.: 890092-79-2
M. Wt: 250.32 g/mol
InChI Key: LPVBAMUYNRVAGP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The $$ ^1\text{H} $$ NMR spectrum of isobutyl 2-amino-1,3-benzothiazole-6-carboxylate reveals distinct signals corresponding to its aromatic protons, amino group, and aliphatic ester chain:

  • Aromatic protons : The benzothiazole ring protons appear as two doublets at $$ \delta $$ 8.13 ppm (H-4) and $$ \delta $$ 7.95 ppm (H-7), coupled with a triplet at $$ \delta $$ 7.51–7.56 ppm (H-5).
  • Amino group : A broad singlet at $$ \delta $$ 6.20 ppm integrates for two protons, characteristic of the $$ -\text{NH}_2 $$ group.
  • Isobutyl chain : The methyl groups ($$ \text{CH}(\text{CH}3)2 $$) resonate as a doublet of quartets at $$ \delta $$ 1.02 ppm, while the methylene protons ($$ -\text{OCH}_2- $$) appear as a triplet at $$ \delta $$ 4.18 ppm.

The $$ ^{13}\text{C} $$ NMR spectrum confirms the ester carbonyl carbon at $$ \delta $$ 165.5 ppm, the aromatic carbons between $$ \delta $$ 121.4–152.5 ppm, and the isobutyl carbons at $$ \delta $$ 28.3 ($$ \text{CH}2 $$) and $$ \delta $$ 19.1 ($$ \text{CH}3 $$).

Proton Environment Chemical Shift (δ, ppm) Multiplicity
H-4 (benzothiazole) 8.13 Doublet
H-7 (benzothiazole) 7.95 Doublet
H-5 (benzothiazole) 7.51–7.56 Triplet
$$ -\text{NH}_2 $$ 6.20 Broad singlet
$$ -\text{OCH}_2- $$ 4.18 Triplet
$$ \text{CH}(\text{CH}3)2 $$ 1.02 Doublet of quartets

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of the compound shows a molecular ion peak at m/z 250.32 ($$ [\text{M}+\text{H}]^+ $$), consistent with its molecular weight. Key fragmentation pathways include:

  • Loss of the isobutyl group ($$ \text{C}4\text{H}9\text{O} $$), yielding a fragment at m/z 177 .
  • Cleavage of the ester bond, producing a carboxylate ion at m/z 179 (corresponding to benzothiazole-6-carboxylic acid).
  • Further fragmentation of the benzothiazole ring generates ions at m/z 121 (loss of $$ \text{CO}2 $$) and m/z 93 (loss of $$ \text{NH}2\text{S} $$).

Infrared (IR) Vibrational Signatures

The IR spectrum exhibits characteristic absorption bands:

  • N–H stretch : A broad peak at 3320 cm$$ ^{-1} $$ from the amino group.
  • C=O stretch : A strong band at 1715 cm$$ ^{-1} $$ due to the ester carbonyl.
  • Aromatic C=C stretches : Peaks at 1590 cm$$ ^{-1} $$ and 1455 cm$$ ^{-1} $$ .
  • C–N stretch : A medium-intensity band at 1240 cm$$ ^{-1} $$ from the benzothiazole ring.
Vibrational Mode Wavenumber (cm$$ ^{-1} $$)
N–H stretch 3320
C=O stretch 1715
Aromatic C=C 1590, 1455
C–N stretch 1240

Computational Molecular Modeling Studies

Density Functional Theory (DFT)-Optimized Geometry

DFT calculations at the B3LYP/6-31G(d) level reveal a planar benzothiazole ring with slight distortion due to the amino and ester substituents. Key bond lengths include:

  • C–S bond : 1.74 Å (shorter than typical C–S single bonds due to aromatic resonance).
  • C–O bond (ester) : 1.34 Å, indicating partial double-bond character.
  • N–H bond : 1.01 Å, consistent with sp$$ ^3 $$-hybridized nitrogen.

The dihedral angle between the benzothiazole ring and the ester group is 12.5° , suggesting minimal steric hindrance.

Bond Length (Å)
C–S 1.74
C–O (ester) 1.34
N–H 1.01

Frontier Molecular Orbital Analysis

The HOMO (-6.12 eV) is localized on the amino group and benzothiazole ring, indicating nucleophilic reactivity. The LUMO (-2.45 eV) resides primarily on the sulfur atom and ester carbonyl, suggesting electrophilic susceptibility. The energy gap ($$ \Delta E = 3.67 \, \text{eV} $$) implies moderate kinetic stability.

$$ \text{HOMO} = -6.12 \, \text{eV}, \quad \text{LUMO} = -2.45 \, \text{eV}, \quad \Delta E = 3.67 \, \text{eV} $$

Properties

CAS No.

890092-79-2

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

2-methylpropyl 2-amino-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C12H14N2O2S/c1-7(2)6-16-11(15)8-3-4-9-10(5-8)17-12(13)14-9/h3-5,7H,6H2,1-2H3,(H2,13,14)

InChI Key

LPVBAMUYNRVAGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC2=C(C=C1)N=C(S2)N

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminobenzenethiol Derivatives

A widely adopted method involves condensing 2-aminobenzenethiol with carboxylic acid derivatives. For example, 2-amino-5-carboxybenzenethiol reacts with ortho-substituted benzoic acids under acidic conditions to form the benzothiazole ring. Polyphosphoric acid (PPA) at elevated temperatures (180–220°C) facilitates this cyclization, achieving yields of 70–85%. Modifications to this approach include using microwave irradiation to reduce reaction times.

Functionalization of Preformed Benzothiazoles

Alternatively, preexisting benzothiazoles, such as 6-nitrobenzothiazole, undergo sequential modifications to introduce the carboxylate group. Nitration at the C6 position, followed by reduction of the nitro group to an amine and oxidation to a carboxylic acid, is a common strategy. For instance, ethyl 6-nitrobenzothiazole-2-carboxylate is reduced to the amine using hydrogenation (H₂/Pd-C) and subsequently oxidized to the carboxylic acid with KMnO₄.

Esterification of 2-Amino-1,3-Benzothiazole-6-Carboxylic Acid

The critical step in synthesizing the target compound is esterification of the carboxylic acid moiety. Three methods are prevalent:

Chloroformate-Mediated Esterification

Reacting 2-amino-1,3-benzothiazole-6-carboxylic acid with isobutyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) directly yields the ester. This method, performed in dichloromethane (DCM) at room temperature, achieves yields of 80–85% with minimal side products. The reaction mechanism involves nucleophilic acyl substitution, where the base neutralizes HCl generated during the process.

Representative Procedure:

  • Dissolve 2-amino-1,3-benzothiazole-6-carboxylic acid (1.0 eq) in anhydrous DCM.
  • Add isobutyl chloroformate (1.2 eq) dropwise under nitrogen.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, and purify via silica chromatography.

Carbodiimide Coupling

Using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with isobutyl alcohol activates the carboxylic acid for ester formation. This method, conducted in tetrahydrofuran (THF) or dimethylformamide (DMF), requires catalytic 4-dimethylaminopyridine (DMAP) and achieves yields of 75–80%.

Optimization Insight:

  • Excess alcohol (2.0 eq) drives the reaction to completion.
  • Anhydrous conditions prevent hydrolysis of the activated intermediate.

Acid-Catalyzed Fischer Esterification

While less efficient for sterically hindered alcohols like isobutanol, Fischer esterification remains viable. Refluxing the carboxylic acid with isobutanol in concentrated sulfuric acid (H₂SO₄) for 24 hours yields 55–60% product. This method is limited by side reactions, including sulfonation of the benzothiazole ring.

Comparative Analysis of Esterification Methods

The table below evaluates key parameters for each method:

Method Conditions Yield (%) Purity (%) Key Advantages Limitations
Chloroformate DCM, RT, Pyridine 85 95 Rapid, high yield Requires toxic chloroformate
Carbodiimide Coupling THF, DMAP, 0°C to RT 78 92 Versatile for sensitive substrates Costly reagents, anhydrous conditions
Fischer Esterification H₂SO₄, reflux 60 88 Simple setup Low yield, side reactions

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Recrystallization from ethanol/water mixtures enhances purity (>98%). Characterization relies on:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (s, 2H, NH₂), 4.10 (d, J = 6.6 Hz, 2H, OCH₂), 2.01 (m, 1H, CH(CH₃)₂), 0.95 (d, J = 6.6 Hz, 6H, CH₃).
  • LC-MS : m/z 250.32 [M+H]⁺.

Industrial-Scale Considerations

For large-scale synthesis, the chloroformate method is preferred due to its scalability and minimal purification needs. Continuous flow reactors improve safety by mitigating exothermic reactions during chloroformate addition. Patent US8586759B2 highlights the economic viability of this approach, noting 90% conversion rates in pilot plants.

Challenges and Mitigation Strategies

  • Amino Group Reactivity : The unprotected amino group may undergo unintended acylation. Using mild bases (e.g., NaHCO₃) instead of strong bases minimizes this risk.
  • Solubility Issues : Polar aprotic solvents like DMF enhance solubility of the carboxylic acid precursor during coupling reactions.
  • Byproduct Formation : Silica gel chromatography effectively removes urea byproducts from carbodiimide couplings.

Emerging Methodologies

Recent advances include enzymatic esterification using lipases (e.g., Candida antarctica Lipase B), which operate under aqueous conditions with 70% yields. Additionally, photoredox catalysis enables decarboxylative coupling of carboxylic acids with alcohols, though this remains experimental for benzothiazoles.

Chemical Reactions Analysis

Condensation Reactions

The benzothiazole core participates in condensation reactions with carboxylic acids. This reactivity aligns with broader benzothiazole chemistry, where ATP (2-aminothiophenol) derivatives undergo cyclization with carboxylic acids under acidic conditions . For example:

Reaction Pathway

  • Step 1 : ATP reacts with a carboxylic acid (e.g., chloroacetic acid) in the presence of a dehydrating catalyst (e.g., MeSO3H/SiO2) to form an intermediate o-amidethiophenol.

  • Step 2 : Intramolecular cyclization via thiol attack on the carbonyl group yields substituted benzothiazoles .

Carboxylic AcidCatalystTemperature (°C)Reaction Time (h)Yield (%)
Chloroacetic acidMeSO3H/SiO21402.592
4-Amino-3-fluorobenzoic acidPPA1100.5~65

This method is scalable for aliphatic and aromatic carboxylic acids, with yields ranging from 60–92% depending on substituent steric and electronic effects .

Nitration and Reduction

The benzothiazole ring undergoes regioselective nitration at position 6, followed by functional group interconversion. Key steps include:

Nitration

Ethyl 6-nitrobenzothiazole-2-carboxylate is synthesized via free radical nitration of the parent benzothiazole . The nitro group is introduced after ester reduction to a carboxamide, enhancing electrophilic substitution selectivity.

Functional Group Transformations

  • Ester → Carboxamide : Achieved using ammonia gas in methanol (100% conversion) .

  • Carboxamide → Nitrile : Dehydration with POCl3 in pyridine yields 2-cyano-6-nitrobenzothiazole .

  • Nitro → Amino : Catalytic hydrogenation (e.g., H2/Pd-C) reduces the nitro group to an amine .

StepReagents/ConditionsProductYield (%)
Ester reductionNH3/MeOH6-Nitrobenzothiazole-2-carboxamide100
DehydrationPOCl3/pyridine2-Cyano-6-nitrobenzothiazoleQuantitative
Nitro reductionH2/Pd-C2-Cyano-6-aminobenzothiazole>80

Ester Hydrolysis and Functionalization

The isobutyl ester at position 6 can be hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), enabling further derivatization:

Reaction
Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate → 2-Amino-1,3-benzothiazole-6-carboxylic acid

Applications

  • The carboxylic acid serves as a precursor for amide bond formation with amines (e.g., EDC/HOBt coupling) .

  • In medicinal chemistry, this moiety is used to introduce polar groups for improved solubility or target binding .

Electrophilic Substitution

The electron-rich benzothiazole ring facilitates electrophilic aromatic substitution (EAS) at position 4 or 7. Examples include:

  • Halogenation : Bromine or iodine in acetic acid introduces halogens at position 4 .

  • Sulfonation : SO3/H2SO4 selectively sulfonates position 7 .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the benzothiazole core. For instance:

  • Buchwald-Hartwig Amination : Introduces aryl/alkyl amines at position 2 using Pd(OAc)2/Xantphos .

Scientific Research Applications

Research indicates that benzothiazole derivatives, including isobutyl 2-amino-1,3-benzothiazole-6-carboxylate, exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have shown that benzothiazole derivatives can inhibit the growth of various pathogens, making them candidates for antimicrobial drug development .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. This compound was found to exhibit significant inhibitory activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Research

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound was effective at low micromolar concentrations, indicating its potential as a lead compound for anticancer drug development .

Case Study 3: Anti-inflammatory Studies

Research into the anti-inflammatory properties of benzothiazole derivatives highlighted the ability of this compound to inhibit pro-inflammatory cytokine production in macrophages. This suggests its potential utility in treating conditions characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of isobutyl 2-amino-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The benzothiazole ring structure allows for strong interactions with protein targets, making it a valuable scaffold in drug design. Additionally, the compound can modulate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The ester group (isobutyl, ethyl, or methyl) significantly influences molecular weight, lipophilicity (logP), and solubility. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight logP (Predicted) Melting Point (°C) Stability/Storage Conditions
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate C₁₀H₁₀N₂O₂S 222.26 ~2.1 (high logP) 241–243 Stable under inert gas at 2–8°C
Methyl 2-amino-1,3-benzothiazole-6-carboxylate C₉H₈N₂O₂S 208.24 ~1.7 (moderate) Not reported Store in dark, inert atmosphere
Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate (hypothetical) C₁₂H₁₄N₂O₂S ~250.3 ~2.8 (highest) N/A Likely requires inert storage

Key Observations :

  • Ethyl vs. Methyl : The ethyl derivative has a higher molecular weight and logP, enhancing lipophilicity, which correlates with improved ligand-binding efficiency in biological systems .
Coordination Chemistry:
  • Ethyl Ester: Hydrolyzed to 2-aminobenzothiazole-6-carboxylic acid (ABTC), a ligand used in lead(II) coordination polymers. The Pb(II) complex exhibits a (4 + 2) coordination geometry with O and S atoms, forming zigzag chains .
  • Methyl Ester : Similar hydrolysis yields the same carboxylic acid, but its smaller ester group may slow hydrolysis kinetics compared to ethyl .
Reactivity Trends:
  • Hydrolysis rates likely follow: Ethyl > Methyl > Isobutyl due to steric hindrance from bulkier ester groups.

Biological Activity

Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the benzothiazole family, which is known for its broad spectrum of biological activities. The synthesis of this compound typically involves the reaction of 2-amino-1,3-benzothiazole with isobutyric acid derivatives. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and catalysts .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines. The compound exhibited half-maximal inhibitory concentration (IC50) values in the low micromolar range, indicating potent activity:

Cell LineIC50 (µM)
MCF-7 (Breast)20.1
HepG2 (Liver)14.0
A549 (Lung)22.0

These results suggest that the compound may interfere with critical cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. It has been tested against various bacterial strains with promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus40
Escherichia coli200
Pseudomonas aeruginosa500

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy in Vivo

In a recent animal model study, this compound was administered to tumor-bearing mice. The results indicated a significant reduction in tumor growth compared to control groups. The study reported a tumor volume decrease of approximately 60% after treatment over four weeks .

Case Study 2: Antimicrobial Effectiveness

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The compound showed superior activity against resistant strains of Staphylococcus aureus compared to conventional treatments like penicillin .

Q & A

Q. What established synthetic routes are used to prepare 2-amino-1,3-benzothiazole-6-carboxylic acid for coordination chemistry studies?

Methodological Answer: The carboxylic acid ligand is synthesized via hydrolysis of its ester precursor. For example, ethyl 2-amino-1,3-benzothiazole-6-carboxylate is hydrolyzed under basic conditions to yield 2-amino-1,3-benzothiazole-6-carboxylic acid (ABTC). This ligand is then reacted with metal salts (e.g., lead acetate) under hydrothermal conditions (140°C for 96 hours) to form coordination polymers . The reaction mixture is cooled slowly to room temperature to obtain single crystals suitable for X-ray diffraction.

Key Steps:

  • Hydrolysis of ester to carboxylic acid.
  • Hydrothermal synthesis with metal salts.
  • Slow cooling for crystallization.

Q. What spectroscopic and crystallographic techniques are critical for characterizing benzothiazole-derived complexes?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve crystal structures, leveraging intensity data and bond distance/angle validation . Hydrogen bonding and secondary interactions (e.g., Pb–S bonds) are analyzed using tools like the Cambridge Structural Database (CSD) to compare with known motifs . Spectroscopic methods include:

  • FT-IR : To confirm ligand coordination via shifts in C=O and N–H stretches.
  • Elemental Analysis : To verify stoichiometry.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability.

Example Data from Evidence:

Interaction TypeBond Distance (Å)Van der Waals Radius Sum (Å)Significance
Pb–O (primary)2.366–2.395Covalent coordination
Pb–S (secondary)3.3893.80Weak interaction, below vdW threshold

Advanced Research Questions

Q. How does the coordination behavior of 2-amino-1,3-benzothiazole-6-carboxylate with Pb(II) differ from other metals, and what drives these differences?

Methodological Answer: Pb(II) exhibits a unique (4 + 2) coordination mode with ABTC ligands: four primary Pb–O bonds from carboxylate groups and two secondary Pb–S interactions from benzothiazole sulfur atoms. This contrasts with Cd(II) or Zn(II) complexes, where coordination is typically dominated by N/O donors due to softer Lewis acidity . Factors influencing this behavior include:

  • Metal Hardness : Pb(II) is a borderline Lewis acid, allowing mixed hard (O) and soft (S) donor interactions.
  • Steric Effects : The bulky benzothiazole ring favors secondary bonding over direct S coordination.
  • Electronic Effects : The lone pair on sulfur participates in weak interactions, validated by bond distances (3.389 Å vs. vdW sum of 3.80 Å) .

Validation Strategy:

  • Compare Pb–S distances to CSD entries for similar complexes.
  • Use density functional theory (DFT) to calculate bond strength contributions.

Q. How can researchers resolve contradictions in reported coordination modes of benzothiazole derivatives across crystallographic studies?

Methodological Answer: Contradictions often arise from differing experimental conditions (e.g., pH, counterions) or misinterpretation of weak interactions. To address this:

Bond Distance Analysis : Classify interactions as covalent (≤ 2.5 Å for Pb–O), ionic (2.5–3.0 Å), or secondary (>3.0 Å but below vdW threshold) .

CSD Mining : Use filters (e.g., metal type, donor atoms) to identify consensus coordination patterns .

Multivariate Analysis : Correlate coordination geometry with reaction conditions (e.g., temperature, ligand concentration).

Case Study:
In Pb-ABTC complexes, the Pb–S distance (3.389 Å) was initially debated as a coordination bond. By cross-referencing with CSD data and recalculating bond valence sums, researchers confirmed its role as a secondary interaction .

Q. What strategies optimize the design of benzothiazole-based coordination polymers for specific applications (e.g., luminescence, catalysis)?

Methodological Answer:

  • Ligand Functionalization : Introduce electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) to modulate electronic properties.
  • Metal Selection : Use lanthanides (e.g., Eu³⁺) for luminescence or transition metals (e.g., Cu²⁺) for redox activity.
  • Topological Analysis : Employ programs like TOPOS to predict network connectivity (e.g., 1D chains vs. 3D frameworks) .

Experimental Validation:

  • Luminescence Studies : Measure emission spectra before/after metal coordination.
  • Surface Area Analysis : Use BET isotherms to assess porosity for catalytic applications.

Q. How do solvent and temperature regimes influence the crystallization of benzothiazole-metal complexes?

Methodological Answer: Hydrothermal/solvothermal methods are preferred for growing high-quality crystals. Key parameters:

  • Temperature : Higher temperatures (e.g., 140°C) enhance ligand flexibility and metal-ligand binding kinetics .
  • Solvent Polarity : Polar solvents (e.g., H₂O, DMF) stabilize ionic intermediates.
  • Cooling Rate : Slow cooling (10°C/hour) minimizes defects and promotes ordered crystal growth .

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